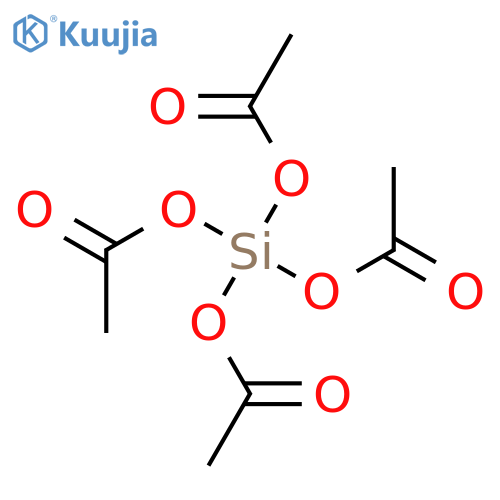Cas no 562-90-3 (tetraacetoxysilane)

tetraacetoxysilane structure
商品名:tetraacetoxysilane
tetraacetoxysilane 化学的及び物理的性質
名前と識別子
-
- tetraacetoxysilane
- Silicon Tetraacetate
- Silicon(IV) acetate
- acetic acid, tetraanhydride with silicic acid (h4sio4)
- Silicon(IV)tetraacetate
- Acetic acid,tetraanhydride with silicic acid
- Acetic acid tetraanhydride with silicic acid (H4SiO4)
- SCHEMBL49515
- Q18211597
- Silicon tetraacetate, 98%
- DTXSID60889353
- Silicon(IV) tetraacetate
- TETRAKIS(ACETYLOXY)SILANE
- 562-90-3
- tris(acetyloxy)silyl acetate
- EINECS 209-239-7
- SILANE, TETRAKIS(ACETYLOXY)-
- VZ7LP47EPP
- UNII-VZ7LP47EPP
- SILICON TETRAACETATE [MI]
- Silanetetrol, tetraacetate
- triacetyloxysilyl acetate
- NS00042355
- Silicon(iv)acetate
- MFCD00026184
- YZVRVDPMGYFCGL-UHFFFAOYSA-N
- DTXCID001028615
- Silicon (IV) acetate
- 209-239-7
-
- MDL: MFCD00026184
- インチ: 1S/4C2H4O2.Si/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4
- InChIKey: YZVRVDPMGYFCGL-UHFFFAOYSA-N
- ほほえんだ: CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(=O)C
計算された属性
- せいみつぶんしりょう: 264.03000
- どういたいしつりょう: 264.03
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 105A^2
じっけんとくせい
- 色と性状: 無色結晶
- 密度みつど: 1,18 g/cm3
- ゆうかいてん: 111-115 °C (lit.)
- ふってん: 148 °C/5 mmHg(lit.)
- フラッシュポイント: >110°C
- ようかいど: Soluble in acetone and benzene.
- PSA: 105.20000
- LogP: -0.32560
- かんど: Moisture Sensitive
- ようかいせい: アセトン/ベンゼン及びその他の溶媒に可溶性
- マーカー: 14,8498
tetraacetoxysilane セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:10
-
危険物標識:

- 危険レベル:8
- TSCA:Yes
- セキュリティ用語:8
- 包装等級:II
- 包装グループ:II
- 包装カテゴリ:II
- リスク用語:R34
- 危険レベル:8
- ちょぞうじょうけん:−20°C
tetraacetoxysilane 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
tetraacetoxysilane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-1443-25g |
Silicon(IV) acetate |
562-90-3 | min.95% | 25g |
826.0CNY | 2021-07-12 | |
| Apollo Scientific | IN3184-250g |
Silicon tetraacetate, anhydrous |
562-90-3 | 99% | 250g |
£425.00 | 2024-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-1443-25g |
Silicon(IV) acetate |
562-90-3 | min.95% | 25g |
826CNY | 2021-05-08 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 14703-50g |
Silicon(IV) acetate |
562-90-3 | 50g |
¥2095.00 | 2023-04-13 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00192-10g |
Silicon(IV) Acetate |
562-90-3 | 98% | 10g |
¥838.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00192-100g |
Silicon(IV) Acetate |
562-90-3 | 100g |
¥2508.0 | 2021-09-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 345156-100G |
tetraacetoxysilane |
562-90-3 | 100g |
¥3147.55 | 2023-12-07 | ||
| Apollo Scientific | IN3184-50g |
Silicon tetraacetate, anhydrous |
562-90-3 | 99% | 50g |
£130.00 | 2024-07-20 | |
| City Chemical | S212-50GM |
Silicon Tetraacetate |
562-90-3 | 98% | 50gm |
$97.31 | 2023-09-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S875149-100g |
Silicon tetraacetate |
562-90-3 | 95% | 100g |
1,598.00 | 2021-05-17 |
tetraacetoxysilane 関連文献
-
Nazanin Rashidi,Vladimir L. Kuznetsov,Jonathan R. Dilworth,Michael Pepper,Peter J. Dobson,Peter P. Edwards J. Mater. Chem. C 2013 1 6960
-
Jovana Pérez-Pérez,Uvaldo Hernández-Balderas,Diego Martínez-Otero,Vojtech Jancik New J. Chem. 2019 43 18525
-
Ales Styskalik,David Skoda,Zdenek Moravec,Pavla Roupcova,Craig E. Barnes,Jiri Pinkas RSC Adv. 2015 5 73670
-
Rosario Pardo,Marcos Zayat,David Levy Chem. Soc. Rev. 2011 40 672
-
Ales Styskalik,David Skoda,Zdenek Moravec,Michal Babiak,Craig E. Barnes,Jiri Pinkas J. Mater. Chem. A 2015 3 7477
推奨される供給者
Amadis Chemical Company Limited
(CAS:562-90-3)tetraacetoxysilane

清らかである:99%
はかる:500g
価格 ($):592.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:562-90-3)SILICON TETRAACETATE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ